molecular formula C24H25N5O4 B2396784 methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate CAS No. 577791-18-5

methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate

Cat. No.: B2396784
CAS No.: 577791-18-5
M. Wt: 447.495
InChI Key: AGYSPDAWGFTICQ-UHFFFAOYSA-N
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Description

methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[3,2-b]quinoxaline core, which is known for its significant biological activities. The presence of various functional groups, such as amino, carbamoyl, and ester groups, makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with ethoxypropyl isocyanate under mild conditions.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in alkaline medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate is unique due to its specific combination of functional groups and the pyrrolo[3,2-b]quinoxaline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-3-33-14-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)16-11-9-15(10-12-16)24(31)32-2/h4-5,7-12H,3,6,13-14,25H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYSPDAWGFTICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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